molecular formula C16H22N2O2 B2766575 N-cyclopentyl-2-phenylmorpholine-4-carboxamide CAS No. 1147695-30-4

N-cyclopentyl-2-phenylmorpholine-4-carboxamide

Cat. No.: B2766575
CAS No.: 1147695-30-4
M. Wt: 274.364
InChI Key: VUCMWMOLYSZVAL-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-phenylmorpholine-4-carboxamide is a versatile chemical compound with a unique structure that includes a cyclopentyl group, a phenyl group, and a morpholine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-2-phenylmorpholine-4-carboxamide typically involves the reaction of cyclopentylamine with 2-phenylmorpholine-4-carboxylic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-2-phenylmorpholine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring or the phenyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted morpholine or phenyl derivatives.

Scientific Research Applications

N-cyclopentyl-2-phenylmorpholine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials and polymers with unique properties.

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-phenylmorpholine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by inhibiting or activating these targets, leading to changes in cellular pathways and physiological responses. Detailed studies on the molecular interactions and pathways involved are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

    N-phenylmorpholine-4-carboxamide: Similar structure but lacks the cyclopentyl group.

    4-cyclopentyl-N-[(2,4-difluorophenyl)methyl]-3-phenylmorpholine-2-carboxamide: Contains additional fluorine atoms and a different substitution pattern.

Uniqueness

N-cyclopentyl-2-phenylmorpholine-4-carboxamide is unique due to the presence of both the cyclopentyl and phenyl groups attached to the morpholine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-cyclopentyl-2-phenylmorpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c19-16(17-14-8-4-5-9-14)18-10-11-20-15(12-18)13-6-2-1-3-7-13/h1-3,6-7,14-15H,4-5,8-12H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUCMWMOLYSZVAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)N2CCOC(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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